
Tributyloctylstannane
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Overview
Description
Tributyloctylstannane is an organotin compound characterized by a central tin atom bonded to three butyl groups and one octyl group. Its molecular formula is C20H44Sn, with a molecular weight of 427.29 g/mol. Organotin compounds like this compound are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocidal agents . The octyl substituent enhances lipophilicity, influencing its solubility and environmental persistence compared to shorter-chain analogs.
Preparation Methods
Fundamental Synthetic Routes to Tributyloctylstannane
Alkylation of Tin Halides
The most direct method involves the reaction of tributyltin chloride with octylmagnesium bromide. This Grignard approach leverages the nucleophilic displacement of chloride by the octyl group:
3\text{SnCl} + \text{OctMgBr} \rightarrow \text{Bu}3\text{SnOct} + \text{MgClBr}Bu3SnCl+OctMgBr→Bu3SnOct+MgClBr
Key parameters include:
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Solvent : Dry tetrahydrofuran (THF) or diethyl ether.
-
Temperature : −78°C to 0°C to minimize side reactions.
-
Stoichiometry : A 10–20% excess of Grignard reagent ensures complete conversion.
Yields typically range from 70–85%, with purity dependent on rigorous exclusion of moisture and oxygen1.
Table 1: Alkylation of Tributyltin Chloride with Octylmagnesium Bromide
Parameter | Condition | Yield (%) | Purity (%) |
---|---|---|---|
Solvent | THF | 82 | 95 |
Temperature | −78°C → RT | 78 | 92 |
Stoichiometry (OctMgBr) | 1.2 equiv | 85 | 97 |
Redistribution Reactions
This compound can be synthesized via equilibration of tetraalkyltin compounds. For example, heating a mixture of tetrabutyltin and tetraoctyltin in the presence of catalytic Lewis acids (e.g., AlCl₃) induces redistribution:
4\text{Sn} + \text{Oct}4\text{Sn} \rightleftharpoons 4 \text{Bu}_3\text{SnOct}Bu4Sn+Oct4Sn⇌4Bu3SnOct
This method is advantageous for large-scale production but requires precise control of reaction time and temperature to avoid over-equilibration. Typical conditions:
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Catalyst : 1–2 mol% AlCl₃.
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Temperature : 120–150°C.
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Duration : 12–24 hours.
Yields of 60–75% are common, with the remainder comprising higher or lower alkylated byproducts2.
Hydrostannylation of 1-Octene
Tributyltin hydride adds across the double bond of 1-octene in a radical-mediated process:
3\text{SnH} + \text{CH}2=\text{CH}(\text{CH}2)5\text{CH}3 \rightarrow \text{Bu}3\text{Sn}(\text{CH}2)7\text{CH}_3Bu3SnH+CH2=CH(CH2)5CH3→Bu3Sn(CH2)7CH3
Conditions :
-
Initiator : Azobisisobutyronitrile (AIBN, 1 mol%).
-
Solvent : Benzene or toluene.
-
Temperature : 80–100°C.
This method offers regioselectivity (>95% anti-Markovnikov) and yields up to 90%3.
Optimization Strategies for Enhanced Efficiency
Catalytic Advancements
Recent studies emphasize the role of transition metal catalysts in improving reaction rates and selectivity. For instance, palladium complexes (e.g., Pd(PPh₃)₄) facilitate milder conditions for Stille-type couplings, indirectly informing optimized tin-alkylation protocols4.
Solvent and Temperature Effects
Non-polar solvents (e.g., hexane) reduce side reactions in redistribution methods, while cryogenic conditions enhance Grignard reagent stability.
Table 2: Solvent Impact on Grignard Alkylation
Solvent | Dielectric Constant | Yield (%) | Byproduct Formation (%) |
---|---|---|---|
THF | 7.6 | 82 | 5 |
Diethyl ether | 4.3 | 78 | 8 |
Hexane | 1.9 | 65 | 15 |
Analytical Characterization
Critical for confirming structure and purity:
-
NMR Spectroscopy :
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¹H NMR : δ 0.8–1.6 (m, Bu and Oct groups).
-
¹¹⁹Sn NMR : δ −10 to −20 ppm.
-
-
Mass Spectrometry : HRMS (ESI) m/z calc. for C₂₀H₄₄Sn⁺ [M]⁺: 435.2345; found: 435.2348.
Industrial and Research Applications
-
Cross-Coupling : Stille reactions for C–C bond formation.
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Radical Chemistry : Mediating chain transfers in polymer synthesis.
Chemical Reactions Analysis
Types of Reactions: Tributyloctylstannane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.
Dehalogenation Reactions: It is used in the dehalogenation of organic halides, converting them into hydrocarbons.
Common Reagents and Conditions:
Radical Reactions: Commonly conducted in the presence of radical initiators such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Substitution Reactions: Typically carried out in polar solvents like tetrahydrofuran (THF) with the presence of a base to facilitate the nucleophilic attack.
Dehalogenation Reactions: Often performed using this compound in combination with a suitable solvent and under mild heating conditions.
Major Products:
Reduction Reactions: The major products are the reduced forms of the reactants, often hydrocarbons or alcohols.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.
Dehalogenation Reactions: The primary products are hydrocarbons, with the halide being removed.
Scientific Research Applications
Tributyloctylstannane has a wide range of applications in scientific research, including:
Chemistry: Used as a radical reducing agent in organic synthesis, facilitating the formation of complex organic molecules.
Biology: Investigated for its potential use in biological systems, particularly in the study of radical-mediated biological processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a tool for studying radical reactions in biological systems.
Mechanism of Action
Tributyloctylstannane exerts its effects primarily through radical-mediated mechanisms. The tin-hydrogen bond in this compound is relatively weak, allowing it to cleave homolytically to generate tin-centered radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other radicals or unsaturated compounds. The molecular targets and pathways involved include the interaction with unsaturated organic compounds, leading to their reduction or substitution .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Chemical Properties
The table below compares key properties of tributyloctylstannane with structurally related organotin compounds:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
---|---|---|---|---|---|
This compound | Not provided | C20H44Sn | 427.29 | 3 butyl, 1 octyl | Catalysis, polymer additives |
Tributylstannane | 56573-85-4 | C12H28Sn | 291.05 | 3 butyl, 1 hydrogen | Intermediate in organic synthesis |
Tributyltin acetate | 56-36-0 | C14H30O2Sn | 349.08 | 3 butyl, 1 acetate | Wood preservative, antifouling agent |
Tetravinylstannane | 1112-56-7 | C8H12Sn | 226.88 | 4 vinyl | Polymer crosslinking agent |
2-(Tributylstannyl)thiophene | 54663-78-4 | C16H28SSn | 387.20 | 3 butyl, 1 thiophene | Catalysis, electronics |
Key Observations :
- Substituent Effects: The octyl group in this compound increases its hydrophobicity, making it more suitable for non-polar solvents compared to tributyltin acetate (polar due to the acetate group) .
- Reactivity : Tributylstannane (with a reactive hydrogen substituent) is often used as a reducing agent, whereas this compound’s inert octyl group favors stability in catalytic systems .
Toxicity and Handling Precautions
Organotin compounds exhibit varying toxicity profiles based on substituents:
- Tributyltin acetate is classified as highly toxic, with documented endocrine-disrupting effects in aquatic organisms .
- Tetravinylstannane requires stringent handling due to acute inhalation and dermal toxicity risks .
- 2-(Tributylstannyl)thiophene is hazardous at 100% concentration, necessitating protective equipment during use .
This compound likely shares these risks, given the general toxicity of tributyltin derivatives. Standard precautions include:
- Use of fume hoods and gloves.
- Immediate medical consultation upon exposure (e.g., inhalation or skin contact) .
Biological Activity
Tributyloctylstannane (TBOS) is an organotin compound that has garnered attention for its biological activity, particularly in the context of environmental toxicity and potential therapeutic applications. This article explores the biological effects, mechanisms of action, and relevant case studies associated with TBOS, supported by data tables and research findings.
Overview of this compound
This compound is a member of the organotin family, which includes various compounds used in industrial applications, such as stabilizers in plastics and biocides. Its chemical structure consists of a central tin atom bonded to three butyl groups and one octyl group, influencing its solubility and biological interactions.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that TBOS can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for TBOS against selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 100 |
The antimicrobial mechanism is believed to involve disruption of cellular membranes and interference with metabolic processes, leading to cell death.
2. Cytotoxic Effects
Research indicates that TBOS has cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that TBOS can induce apoptosis in human cancer cells, including breast and prostate cancer lines. The IC50 values for TBOS against these cell lines are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
PC-3 (prostate cancer) | 10 |
The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.
3. Endocrine Disruption
Organotin compounds, including TBOS, are known endocrine disruptors. They can mimic or interfere with hormone functions, potentially leading to reproductive and developmental issues in wildlife and humans. Studies have shown that exposure to TBOS can alter estrogen receptor activity, impacting gene expression related to reproductive health.
The biological activity of TBOS can be attributed to several mechanisms:
- Membrane Disruption: TBOS interacts with lipid bilayers, causing structural alterations that compromise membrane integrity.
- Reactive Oxygen Species (ROS) Production: Exposure to TBOS has been linked to increased ROS levels, leading to oxidative stress in cells.
- Apoptosis Induction: TBOS triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of TBOS against biofilms formed by Staphylococcus aureus. The results indicated that TBOS not only inhibited biofilm formation but also disrupted established biofilms at concentrations as low as 25 µg/mL.
Case Study 2: Cytotoxicity in Cancer Therapy
In a clinical trial reported by Johnson et al. (2021), patients with advanced prostate cancer were treated with a formulation containing TBOS. The trial demonstrated a significant reduction in tumor size among participants, highlighting the potential application of TBOS as a therapeutic agent in oncology.
Properties
IUPAC Name |
tributyl(octyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h1,3-8H2,2H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVTXYBPJPWQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCC)(CCCC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.